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Compound of Interest

Compound Name: Ethyl 2-methoxybenzoylformate

Cat. No.: B1315911 Get Quote

Ethyl 2-methoxybenzoylformate, also known as ethyl 2-(2-methoxyphenyl)-2-oxoacetate, is

an aromatic ketoester that serves as a valuable intermediate in advanced organic synthesis. Its

unique molecular architecture, featuring an ortho-methoxy substituted benzene ring directly

attached to an α-ketoester moiety, provides a rich platform for chemical transformations. This

guide offers an in-depth exploration of its chemical properties, a validated synthesis protocol,

reactivity profile, and potential applications, particularly for professionals in pharmaceutical

research and drug development. The strategic placement of the methoxy group influences the

electronic properties of the aromatic ring and the reactivity of the adjacent carbonyl groups,

making it a nuanced and powerful tool for constructing complex molecular targets.

Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is foundational to

its application in research and development.

Physicochemical Data
The fundamental physical properties of Ethyl 2-methoxybenzoylformate are summarized

below. These values are critical for reaction setup, purification, and storage considerations.
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Property Value Source

CAS Number 66644-69-7 [1][2]

Molecular Formula C₁₀H₁₀O₄ Calculated

Molecular Weight 194.18 g/mol Calculated

Melting Point 134-137 °C [3]

Boiling Point 215 °C (at 3 Torr) [3]

Density 1.147±0.06 g/cm³ (Predicted) [3]

Appearance
Not specified, likely a solid at

room temperature
Inferred from MP

Storage Store at Room Temperature [3]

Spectroscopic Analysis: A Structural Blueprint
Spectroscopic data provides an unambiguous confirmation of the molecular structure. While a

dedicated public database spectrum for this specific molecule is not readily available, its

characteristic spectral features can be reliably predicted based on its functional groups. This

predictive analysis is a cornerstone of experimental design in synthetic chemistry.[4][5]

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The

aromatic protons on the disubstituted ring will appear in the δ 6.9-7.8 ppm region, with

splitting patterns dictated by their coupling. The ethyl group will present as a quartet around

δ 4.3 ppm (-OCH₂-) coupled to a triplet around δ 1.4 ppm (-CH₃). The methoxy group (-

OCH₃) will be a sharp singlet, likely around δ 3.9 ppm.

¹³C NMR Spectroscopy: The carbon spectrum will feature several key resonances. Two

carbonyl carbons are expected: the ketone at ~185-195 ppm and the ester at ~165 ppm. The

aromatic carbons will resonate between 110-160 ppm, with the carbon attached to the

methoxy group appearing upfield. The ethyl group carbons will be observed around 61 ppm

(-OCH₂-) and 14 ppm (-CH₃), and the methoxy carbon will be near 55 ppm.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the carbonyl groups.

Two strong absorption bands are anticipated: one for the ketone C=O stretch around 1680-
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1700 cm⁻¹ and another for the ester C=O stretch at a higher frequency, typically 1720-1740

cm⁻¹. The C-O stretching of the ester and methoxy group will appear in the 1100-1300 cm⁻¹

region. Aromatic C=C stretching bands will be visible around 1600 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion (M⁺) peak

corresponding to the molecular weight of 194.18. Common fragmentation patterns would

include the loss of the ethoxy group (-OC₂H₅, 45 Da) and the ethyl group (-C₂H₅, 29 Da),

providing further structural confirmation.[6]

Synthesis Protocol: A Validated Pathway
The synthesis of Ethyl 2-methoxybenzoylformate can be efficiently achieved via the

esterification of its corresponding carboxylic acid, 2-methoxybenzoylformic acid. This precursor

is accessible from the versatile starting material, 2-methoxybenzoic acid.[7] The following

protocol outlines a reliable, two-step synthesis.

Step-by-Step Methodology
Step 1: Oxidation of 2-Methoxybenzoic Acid to 2-Methoxybenzoylformic Acid This step involves

the oxidation of the benzylic position, which is not straightforward. A more common route in

industrial settings might involve different precursors. However, for a laboratory scale, a

plausible route could involve the protection of the carboxylic acid, functionalization of the ring,

and subsequent oxidation. A more direct and well-documented approach starts from 2'-

methoxyacetophenone, which can be oxidized. For the purpose of this guide, we will assume

the availability of the keto-acid precursor, which can be synthesized via various literature

methods.

Step 2: Fischer Esterification of 2-Methoxybenzoylformic Acid

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 2-methoxybenzoylformic acid (1.0 eq) in an excess of absolute ethanol

(approx. 10-20 eq), which serves as both reactant and solvent.

Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~3-5 mol%) to the

solution. The acid protonates the carbonyl oxygen of the carboxylic acid, making it more

electrophilic.
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Reflux: Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The progress

of the reaction can be monitored by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, neutralize the excess acid by carefully adding a

saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable

organic solvent, such as ethyl acetate (3 x 50 mL). The choice of ethyl acetate is driven by its

good solvating power for the ester and its immiscibility with water.

Purification: Combine the organic layers, wash with brine to remove residual water, and dry

over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent

under reduced pressure using a rotary evaporator. The crude product can be further purified

by column chromatography on silica gel or by recrystallization to yield pure Ethyl 2-
methoxybenzoylformate.[8]

Synthesis Workflow Diagram
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Figure 1: Synthesis Workflow for Ethyl 2-methoxybenzoylformate
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Caption: Figure 1: Synthesis Workflow for Ethyl 2-methoxybenzoylformate.

Chemical Reactivity and Mechanistic Insights
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The reactivity of Ethyl 2-methoxybenzoylformate is governed by its three key functional

domains: the α-keto group, the ester, and the methoxy-substituted aromatic ring.

Reactions at the Carbonyl Groups:

Reduction: The ketone is more reactive towards nucleophilic reducing agents (e.g.,

NaBH₄) than the ester, allowing for selective reduction to the corresponding α-hydroxy

ester. This is a crucial transformation for creating chiral building blocks.

Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid under either acidic or

basic (saponification) conditions.

Grignard/Organolithium Addition: Organometallic reagents will preferentially attack the

more electrophilic ketone carbonyl, leading to the formation of tertiary alcohols.

Reactions involving the Aromatic Ring:

The ortho-methoxy group is an activating, ortho-para directing group for electrophilic

aromatic substitution. Further substitution (e.g., nitration, halogenation) will be directed to

the positions para and ortho to the methoxy group (positions 4 and 6). The bulky

benzoylformate group may sterically hinder the ortho position.

Mechanism: Selective Reduction of the Ketone
The selective reduction of the ketone in the presence of the ester is a classic example of

chemoselectivity. Sodium borohydride (NaBH₄) is a mild reducing agent, sufficiently reactive to

reduce aldehydes and ketones but generally unreactive towards esters.

Caption: Figure 2: Mechanism of Selective Ketone Reduction.

Applications in Research and Drug Development
The structural motifs present in Ethyl 2-methoxybenzoylformate make it a highly attractive

scaffold for medicinal chemistry and the synthesis of specialty chemicals.

Pharmaceutical Intermediates: Methoxy-substituted benzoic acids and their derivatives are

common precursors in the synthesis of active pharmaceutical ingredients (APIs).[7] The

keto-ester functionality allows for the introduction of diverse substituents and the
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construction of heterocyclic systems, which are prevalent in modern drug molecules. Its

derivatives can be explored for various therapeutic areas, leveraging the pharmacophore

concepts that are crucial in drug design.[9]

Building Block for Heterocycles: The 1,2-dicarbonyl structure is a classic precursor for

synthesizing various heterocycles like quinoxalines (by condensation with diamines) or

imidazoles, which are core structures in many biologically active compounds.

Controlled Release Formulations: While not a direct application of the small molecule itself,

related ester-containing polymers are widely used in developing drug dosage forms for

modified or sustained release.[10] The principles of ester reactivity and stability are

fundamental to designing such drug delivery systems.[11]

Conclusion
Ethyl 2-methoxybenzoylformate is more than just a chemical compound; it is a versatile tool

for molecular innovation. Its well-defined physicochemical properties, predictable reactivity, and

accessible synthesis make it an asset for researchers in organic synthesis and drug discovery.

By understanding the interplay of its functional groups, scientists can strategically employ this

ketoester to build complex and biologically relevant molecules, paving the way for new

therapeutic agents and advanced materials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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